Cas no 1807088-09-0 (Ethyl 2-cyano-5-methyl-3-nitrobenzoate)

Ethyl 2-cyano-5-methyl-3-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-5-methyl-3-nitrobenzoate
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- インチ: 1S/C11H10N2O4/c1-3-17-11(14)8-4-7(2)5-10(13(15)16)9(8)6-12/h4-5H,3H2,1-2H3
- InChIKey: IIMVBUBHEHOVRC-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C(C#N)=C(C=C(C)C=1)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 354
- トポロジー分子極性表面積: 95.9
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 2-cyano-5-methyl-3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006553-1g |
Ethyl 2-cyano-5-methyl-3-nitrobenzoate |
1807088-09-0 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
Alichem | A010006553-500mg |
Ethyl 2-cyano-5-methyl-3-nitrobenzoate |
1807088-09-0 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
Alichem | A010006553-250mg |
Ethyl 2-cyano-5-methyl-3-nitrobenzoate |
1807088-09-0 | 97% | 250mg |
470.40 USD | 2021-07-06 |
Ethyl 2-cyano-5-methyl-3-nitrobenzoate 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Ethyl 2-cyano-5-methyl-3-nitrobenzoateに関する追加情報
Ethyl 2-cyano-5-methyl-3-nitrobenzoate (CAS No. 1807088-09-0): A Comprehensive Overview
Ethyl 2-cyano-5-methyl-3-nitrobenzoate (CAS No. 1807088-09-0) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in various synthetic pathways and biological applications. Its molecular structure, featuring a benzoate ester group, a cyano substituent, and a nitro group, makes it a versatile intermediate in the synthesis of more complex molecules.
The Ethyl 2-cyano-5-methyl-3-nitrobenzoate molecule exhibits distinct chemical properties that make it valuable in multiple domains. The presence of the cyano group (-CN) contributes to its reactivity, enabling participation in nucleophilic addition reactions, while the nitro group (-NO₂) influences its electronic properties, making it useful in electrophilic aromatic substitution reactions. These characteristics are particularly relevant in the context of drug development, where such intermediates are often employed to construct pharmacophores with specific biological activities.
In recent years, the compound has been explored for its potential applications in medicinal chemistry. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have shown promise in the development of antimicrobial and anti-inflammatory drugs. The structural motif present in Ethyl 2-cyano-5-methyl-3-nitrobenzoate aligns well with known pharmacophores, suggesting its utility in designing molecules with enhanced efficacy and reduced side effects.
The benzoate ester moiety is particularly noteworthy, as it is commonly found in biologically active compounds. This functional group not only contributes to the solubility and bioavailability of drugs but also serves as a scaffold for further chemical modifications. The cyano group further enhances the compound's versatility by allowing for subsequent reduction to an amine or further functionalization via metal-catalyzed coupling reactions. These attributes make Ethyl 2-cyano-5-methyl-3-nitrobenzoate an indispensable tool in synthetic organic chemistry.
Recent advancements in computational chemistry have also highlighted the significance of this compound. Molecular modeling studies indicate that derivatives of Ethyl 2-cyano-5-methyl-3-nitrobenzoate can interact with biological targets in specific ways, offering insights into their potential therapeutic effects. These studies have been instrumental in guiding experimental designs aimed at optimizing drug candidates.
The pharmaceutical industry has taken note of these findings, leading to increased interest in exploring the synthetic pathways involving this intermediate. Researchers are leveraging modern techniques such as flow chemistry and continuous manufacturing to improve the efficiency of producing derivatives of Ethyl 2-cyano-5-methyl-3-nitrobenzoate. These innovations not only enhance yield but also reduce waste, aligning with the growing emphasis on sustainable practices in drug development.
Beyond pharmaceutical applications, this compound has found utility in materials science and agrochemical research. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing polymers and specialty chemicals. Additionally, modifications to its structure have led to the development of novel agrochemicals with improved crop protection properties.
The environmental impact of using Ethyl 2-cyano-5-methyl-3-nitrobenzoate as an intermediate has also been a subject of study. Efforts are being made to develop greener synthetic routes that minimize hazardous byproducts and reduce energy consumption. These efforts are crucial for ensuring that the use of this compound remains sustainable and environmentally responsible.
In conclusion, Ethyl 2-cyano-5-methyl-3-nitrobenzoate (CAS No. 1807088-09-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable intermediate in pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in advancing scientific discovery and technological innovation.
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